molecular formula C12H24N2O2 B1443502 tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate CAS No. 1339895-15-6

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate

Cat. No. B1443502
M. Wt: 228.33 g/mol
InChI Key: AYNCOHNAZBUURJ-UHFFFAOYSA-N
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Description

“tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1339895-15-6 . It has a molecular weight of 228.33 . The compound is stored at 4°C and is in oil form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3-methyl-2-piperidinyl)methylcarbamate . The InChI code is 1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is an oil and is stored at 4°C . It has a molecular weight of 228.33 .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Analysis One of the carbamate derivatives related to tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate has been examined for its crystal structure and hydrogen bonding patterns. This research highlights the importance of weak and strong hydrogen bonds in assembling molecules into a three-dimensional architecture, which is crucial for understanding molecular interactions and designing new compounds with desired properties (Das et al., 2016).

Synthesis and Chemical Reactions Another study focused on the synthesis and reaction properties of a similar compound, demonstrating its relevance in chemical synthesis and the development of new chemical processes. This research contributes to the field of organic synthesis, which is fundamental for the creation of new drugs and materials (Padwa et al., 2003).

Functionalization and Derivatization Research on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, a compound related to tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate, has shown how functionalized carbamates can be synthesized. This is significant for the development of new molecules with specific functional groups, which can have various applications in medicinal chemistry and materials science (Ortiz et al., 1999).

Intermediate in Synthesis of Biologically Active Compounds Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate and its derivatives have been used as intermediates in the synthesis of biologically active compounds. For example, one study discussed its use in the synthesis of a novel protein tyrosine kinase inhibitor, highlighting its significance in drug discovery (Xin-zhi, 2011).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCOHNAZBUURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate

CAS RN

1339895-15-6
Record name tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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